2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenylquinoline-4-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenyl-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinolinecarboxylates This compound is characterized by the presence of a quinoline ring, a bromine atom, and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Esterification: The esterification of the quinolinecarboxylic acid with 2-(4-chlorophenyl)-2-oxo-1-phenylethanol can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinolinecarboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenyl-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Hexyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate
- Butyl 6-bromo-2-phenyl-4-quinolinecarboxylate
- Heptyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate
Uniqueness
2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenyl-4-quinolinecarboxylate is unique due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C30H19BrClNO3 |
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Molecular Weight |
556.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxo-1-phenylethyl] 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C30H19BrClNO3/c31-22-13-16-26-24(17-22)25(18-27(33-26)19-7-3-1-4-8-19)30(35)36-29(21-9-5-2-6-10-21)28(34)20-11-14-23(32)15-12-20/h1-18,29H |
InChI Key |
IMZYXROIJKHVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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